Cas no 943-15-7 (2-Nitro-4-cymene)

2-Nitro-4-cymene structure
2-Nitro-4-cymene structure
Nombre del producto:2-Nitro-4-cymene
Número CAS:943-15-7
MF:C10H13NO2
Megavatios:179.215722799301
MDL:MFCD00007176
CID:804686
PubChem ID:70340

2-Nitro-4-cymene Propiedades químicas y físicas

Nombre e identificación

    • 4-Isopropyl-1-methyl-2-nitrobenzene
    • 2-Nitro-p-cymene
    • 1-methyl-2-nitro-4-propan-2-ylbenzene
    • 2-NITRO-4-CYMENE
    • Benzene,1-methyl-4-(1-methylethyl)-2-nitro-
    • 4-Isopropyl-2-nitrotoluene
    • 5-Isopropyl-2-methyl-1-nitrobenzene
    • NSC 9839
    • p-Cymene, 2-nitro-
    • Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-
    • 2-Nitro-para-cymene
    • 1-methyl-4-(methylethyl)-2-nitrobenzene
    • NSC9839
    • PubChem23880
    • DRKFWQDBPGTSOO-UHFFFAOYSA-N
    • Methyl-4-isopropyl-2-nitro-benzene
    • SBB068819
    • TD1120
    • FCH1115019
    • 4-Isopro
    • 1-Methyl-4-(1-methylethyl)-2-nitrobenzene (ACI)
    • p-Cymene, 2-nitro- (6CI, 7CI, 8CI)
    • 2-Methyl-5-isopropylnitrobenzene
    • 1-methyl-2-nitro-4-(propan-2-yl)benzene
    • 2-Nitro-p-cymene, technical grade, 90%
    • AKOS003597244
    • NSC-9839
    • 943-15-7
    • N0801
    • AI3-08866
    • EINECS 213-397-2
    • UNII-AE93ZW3RQF
    • SY106177
    • 1-Methyl-4-(1-methylethyl)-2-nitrobenzene
    • 4-Isopropyl-1-methyl-2-nitrobenzene #
    • EN300-1179840
    • CS-W017273
    • MFCD00007176
    • DB-057486
    • NS00040385
    • AS-11285
    • SCHEMBL2436243
    • DTXSID9061336
    • AE93ZW3RQF
    • 2-Nitro-4-cymene
    • MDL: MFCD00007176
    • Renchi: 1S/C10H13NO2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3
    • Clave inchi: DRKFWQDBPGTSOO-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C(C)=CC=C(C(C)C)C=1)=O

Atributos calculados

  • Calidad precisa: 179.09500
  • Masa isotópica única: 179.095
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 186
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 3.2
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 45.8

Propiedades experimentales

  • Color / forma: colorless liquid
  • Denso: 1.07 g/mL at 25 °C(lit.)
  • Punto de fusión: 1°C (estimate)
  • Punto de ebullición: 134°C/15mmHg(lit.)
  • Punto de inflamación: Fahrenheit: >235.4 ° f
    Celsius: >113 ° c
  • índice de refracción: n20/D 1.528(lit.)
  • Disolución: Almost insoluble (0.011 g/l) (25 º C),
  • PSA: 45.82000
  • Logp: 3.54980
  • Disolución: Not determined

2-Nitro-4-cymene Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H319
  • Declaración de advertencia: P264-P280-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: 36/37/39-26
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:Store at room temperature

2-Nitro-4-cymene Datos Aduaneros

  • Código HS:2904209090
  • Datos Aduaneros:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Nitro-4-cymene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047101-5g
4-Isopropyl-1-methyl-2-nitrobenzene
943-15-7 98%
5g
¥145.00 2024-04-24
ChemScence
CS-W017273-5g
4-Isopropyl-1-methyl-2-nitrobenzene
943-15-7 97.03%
5g
$52.0 2022-04-26
TRC
N493748-250mg
2-Nitro-4-cymene
943-15-7
250mg
$ 50.00 2022-06-03
TRC
N493748-2.5g
2-Nitro-4-cymene
943-15-7
2.5g
$ 160.00 2022-06-03
ChemScence
CS-W017273-25g
4-Isopropyl-1-methyl-2-nitrobenzene
943-15-7 97.03%
25g
$160.0 2022-04-26
Chemenu
CM283185-100g
4-Isopropyl-1-methyl-2-nitrobenzene
943-15-7 95+%
100g
$331 2021-06-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021586-1g
2-Nitro-4-cymene
943-15-7 97%
1g
¥33 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N139466-1g
2-Nitro-4-cymene
943-15-7 ≥98%
1g
¥75.90 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
147311-5G
2-Nitro-4-cymene
943-15-7 90%
5g
¥637.17 2023-12-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N46990-5g
4-Isopropyl-1-methyl-2-nitrobenzene
943-15-7 97%
5g
¥244.0 2022-04-27

2-Nitro-4-cymene Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Referencia
Reactions of 4-methyl-1-(1'-methylethyl)-4-nitrocyclohexa-2,5-dien-1-yl acetates with nitrogen dioxide; towards a mechanism for the formation of polynitro cyclohexenyl esters on reaction of p-cymene with nitrogen dioxide in acetic anhydride
Abell, Andrew D.; Hartshorn, Michael P.; Robinson, Ward T.; Waller, A. Grant; Wright, Graeme J., Australian Journal of Chemistry, 1989, 42(12), 2225-42

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Referencia
The nitration of p-cymene with nitrogen dioxide in acetic anhydride: the isolation and x-ray structure determination of 6-methyl-3-(methylethyl)-t-5-nitrato-1,r-3,c-4,t-6-tetranitrocyclohexene
Hartshorn, Michael P.; Robinson, Ward T.; Waller, A. Grant; Wright, Graeme J., Tetrahedron Letters, 1988, 29(16), 1999-2000

Synthetic Routes 3

Condiciones de reacción
Referencia
Nitration of p-cymene. Exchange and rearomatization reactions of p-cymene adducts
Fischer, Alfred; Roderer, Rolf, Canadian Journal of Chemistry, 1976, 54(3), 423-8

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Boron, (dinitrogen tetraoxide-O)trifluoro-, (T-4)- Solvents: Carbon tetrachloride
Referencia
The boron trifluoride-dinitrogen tetroxide complex as a nitrating agent
Bachman, G. Bryant; Vogt, Clifford M., Journal of the American Chemical Society, 1958, 80, 2987-91

Synthetic Routes 5

Condiciones de reacción
Referencia
Ipso nitration. II. Novel products and true positional selectivities in nitration of p-cymene
Hahn, Roger C.; Strack, David L., Journal of the American Chemical Society, 1974, 96(13), 4335-7

Synthetic Routes 6

Condiciones de reacción
Referencia
Aromatic substitution. XX. Intact and dealkylating nitration of propylated and butylated alkylbenzenes with nitronium tetrafluoroborate
Olah, George A.; Kuhn, Stephen J., Journal of the American Chemical Society, 1964, (6), 1067-70

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Acetic acid
Referencia
2-Nitro-p-cymene
Kobe, Kenneth A.; Doumani, Thomas F., Organic Syntheses, 1941, 21, 96-8

Synthetic Routes 8

Condiciones de reacción
Referencia
New examples in the use of graphite bisulfate and graphite nitrate in organic synthesis
Alazard, J. P.; Kagan, H. B.; Setton, R., Bulletin de la Societe Chimique de France, 1977, 499, 499-504

Synthetic Routes 9

Condiciones de reacción
Referencia
Nitroarenes
Aitken, K. M.; Aitken, R. A., Science of Synthesis, 2007, 31, 1183-1320

Synthetic Routes 10

Condiciones de reacción
Referencia
Nitration of aromatic hydrocarbons and ipso-nitrosodemetalation of arylmetal compounds in sodium nitrite-trifluoroacetic acid
Uemura, Sakae; Toshimitsu, Akio; Okano, Masaya, Journal of the Chemical Society, 1978, (9), 1076-9

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid
Referencia
Mononitration of p-cymene
Kobe, Kenneth A.; Langworthy, Eugene M., Industrial and Engineering Chemistry, 1957, 49, 801-6

Synthetic Routes 12

Condiciones de reacción
Referencia
"Ipso" Aromatic Nitration in the Gas Phase
Attina, M.; Cacace, F.; Ricci, A., Journal of Physical Chemistry, 1996, 100(11), 4424-9

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Nitric acid ;  -15 °C; -15 °C; -15 °C → 0 °C; 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Water ;  1 h, cooled
Referencia
Bio-based hydrophobic epoxy-amine networks derived from renewable terpenoids
Garrison, Michael D.; Harvey, Benjamin G., Journal of Applied Polymer Science, 2016, 133(45),

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Referencia
The nitration of p-cymene with nitrogen dioxide in acetic anhydride
Hartshorn, Michael P.; Robinson, Ward T.; Waller, A. Grant; Wright, Graeme J., Australian Journal of Chemistry, 1989, 42(12), 2143-60

2-Nitro-4-cymene Raw materials

2-Nitro-4-cymene Preparation Products

2-Nitro-4-cymene Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943-15-7)2-Nitro-4-cymene
A844913
Pureza:99%
Cantidad:100g
Precio ($):413.0